N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-4-methyl-2-phenylthiazole-5-carboxamide
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Overview
Description
The compound contains several functional groups including a pyrimidine ring, a thiazole ring, and a dimethylamino group . These groups are common in many biological active compounds and could imply potential applications in pharmaceuticals or materials science.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions or substitution reactions . The exact method would depend on the starting materials and desired configuration.Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule.Chemical Reactions Analysis
The compound contains several reactive sites, including the amine group and the aromatic rings . These sites could participate in various chemical reactions, such as electrophilic aromatic substitution or nucleophilic addition.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the dimethylamino group could make the compound basic . The compound might also exhibit interesting optical properties due to the conjugated system of double bonds .Scientific Research Applications
Synthesis and Heterocyclic Compound Formation
The compound N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-4-methyl-2-phenylthiazole-5-carboxamide, though not directly mentioned, is closely related to various research efforts focused on the synthesis of novel heterocyclic compounds. Such compounds exhibit a wide range of biological activities, including antimicrobial and antitumor properties. For instance, research by Abdel‐Aziz et al. (2008) focused on the synthesis of novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, pyrido[2,3‐d]pyrimidine, and other derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety. Some of these compounds showed moderate antibacterial and antifungal effects, highlighting the potential of structurally similar compounds in medicinal chemistry (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Another study by Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These findings underscore the relevance of exploring the synthetic routes and biological applications of complex heterocyclic compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitumor and Antimicrobial Evaluation
Research into the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents by Rahmouni et al. (2016) presents a direct application in drug discovery. The study developed a novel series of compounds with significant cytotoxic effects against cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammation. This demonstrates the therapeutic potential of similar compounds in the treatment of cancer and inflammatory diseases (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Chemical Structure and Mechanism Studies
Studies like those conducted by Brown et al. (1972) and Crenshaw & Partyka (1970) delve into the mechanisms of reactions involving pyrimidine derivatives, providing insights into the structural requirements for biological activity and the synthesis of related compounds. Understanding these mechanisms can guide the design of new drugs with enhanced efficacy and reduced toxicity (Brown, Kershaw, 1972).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-11-14(26-17(20-11)12-8-6-5-7-9-12)16(24)21-13-10-19-18(25-4)22-15(13)23(2)3/h5-10H,1-4H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVVXQINXMESHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CN=C(N=C3N(C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-4-methyl-2-phenylthiazole-5-carboxamide |
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